

physical and chemical properties of 4-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(2-Methoxyphenoxy)piperidine**

Cat. No.: **B1587417**

[Get Quote](#)

An In-depth Technical Guide to **4-(2-Methoxyphenoxy)piperidine**: Properties, Synthesis, and Applications

Introduction

4-(2-Methoxyphenoxy)piperidine is a heterocyclic organic compound that has garnered significant attention within the fields of medicinal chemistry and drug discovery. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, its unique structural combination of a flexible piperidine ring and a rigid, electronically-defined methoxyphenoxy group makes it a valuable building block for creating novel therapeutic agents.^[1] The piperidine moiety is present in numerous FDA-approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility and bioavailability.^{[2][3]} This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of **4-(2-Methoxyphenoxy)piperidine**, detailed synthetic protocols, and its applications in modern research.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. **4-(2-Methoxyphenoxy)piperidine**'s characteristics are summarized below. It is most commonly handled and stored as its hydrochloride salt to improve stability and solubility.^{[4][5]}

Property	Value	Reference(s)
IUPAC Name	4-(2-methoxyphenoxy)piperidine	[6]
CAS Number (Free Base)	28033-32-1	[7]
CAS Number (HCl Salt)	6024-31-3	[4][8]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[6][7]
Molecular Weight	207.27 g/mol (Free Base) 243.73 g/mol (HCl Salt)	[4][6][7][8]
Appearance	White solid (as HCl Salt)	[4][8]
Purity	Typically ≥96% - 98%	[4][7]
Storage Conditions	0-8 °C, in a dry, sealed place	[4][7][8]

Solubility and Stability

The free base form of **4-(2-Methoxyphenoxy)piperidine** is expected to be soluble in a range of organic solvents such as alcohols, ethers, and chloroform, a common trait for piperidine derivatives.[9] Its solubility in aqueous media is limited but can be significantly enhanced by forming the hydrochloride salt, which is highly soluble and the preferred form for biological assays and formulation development.[4][5] The compound is stable under recommended storage conditions, though the piperidine nitrogen can be susceptible to oxidation over prolonged exposure to air.

Spectral Data Interpretation

While specific spectra are proprietary to suppliers, the structural features of **4-(2-Methoxyphenoxy)piperidine** allow for predictable spectral characteristics essential for its identification and quality control.

- **¹H NMR:** The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the methoxyphenoxy group, a singlet for the methoxy (-OCH₃) protons, and several multiplets for the piperidine ring protons, including the proton at the C4 position adjacent to the ether oxygen.

- ^{13}C NMR: The carbon NMR spectrum is expected to show 12 unique signals in the free base. Key signals would include those for the four distinct aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring. The C4 carbon of the piperidine ring, being attached to the ether oxygen, would be shifted downfield compared to the other piperidine carbons.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to its molecular weight (207.27 for the free base). Fragmentation patterns would likely involve the cleavage of the ether bond or fragmentation of the piperidine ring.

Chemical Properties and Reactivity

The reactivity of **4-(2-Methoxyphenoxy)piperidine** is primarily governed by the secondary amine within the piperidine ring.

- Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to readily form acid addition salts, such as the commonly used hydrochloride salt, upon reaction with acids.
- Nucleophilicity: The nitrogen atom is a potent nucleophile, making it susceptible to a variety of synthetic transformations. Key reactions include:
 - N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.
 - N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy in drug design to modulate the basicity of the nitrogen and introduce new pharmacophoric elements.^[10]
 - Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

The ether linkage and the aromatic ring are generally stable under standard synthetic conditions, allowing for selective modification at the piperidine nitrogen.

Synthesis and Methodologies

The most direct and widely applicable method for synthesizing **4-(2-Methoxyphenoxy)piperidine** is through a Williamson ether synthesis. This protocol involves

the nucleophilic substitution of a halide by an alkoxide. In this context, the alkoxide is generated from a protected 4-hydroxypiperidine, which then attacks an activated aryl precursor.

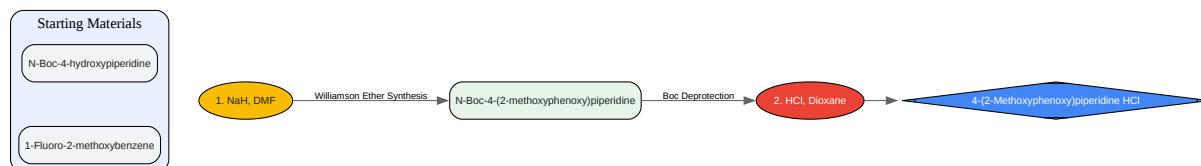
Rationale for Experimental Design

The choice of reagents and reaction pathway is critical for achieving high yield and purity.

- **Protecting Group:** The piperidine nitrogen is a competing nucleophile. Therefore, it must be protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is robust enough to withstand the basic conditions of the ether synthesis but can be easily removed under acidic conditions without affecting the newly formed ether bond.
- **Base Selection:** Sodium hydride (NaH) is an ideal base for this transformation. It is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form the sodium alkoxide. This prevents side reactions that might occur with other bases like hydroxides.
- **Aryl Source:** 2-Bromoanisole or 1-fluoro-2-methoxybenzene can serve as the electrophile. The reaction with the fluorinated precursor is often cleaner and proceeds under milder conditions in what is known as a nucleophilic aromatic substitution (S_NA_r).
- **Solvent:** A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the S_N2 or S_NA_r mechanism.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Alkoxide and Ether Linkage


- To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in DMF dropwise at 0 °C.
- Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.
- Add a solution of 1-fluoro-2-methoxybenzene (1.1 eq.) in DMF to the reaction mixture.

- Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
- Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(2-methoxyphenoxy)piperidine.

Step 2: Deprotection to Yield the Final Product

- Dissolve the crude intermediate from Step 1 in a suitable solvent such as dioxane or methanol.
- Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature.
- Monitor the reaction until the Boc group is completely removed (typically 2-4 hours).
- Concentrate the solvent under reduced pressure. The resulting solid is 4-(2-Methoxyphenoxy)piperidine hydrochloride. It can be further purified by recrystallization from a solvent system like ethanol/ether to achieve high purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis workflow for **4-(2-Methoxyphenoxy)piperidine**.

Applications in Research and Drug Development

4-(2-Methoxyphenoxy)piperidine serves as a crucial intermediate in the synthesis of pharmacologically active molecules.^[4] Its utility stems from the combination of its structural features, which are relevant to targets in the central nervous system (CNS).

- **Pharmaceutical Development:** The compound is a key starting material for pharmaceuticals targeting neurological disorders such as depression and anxiety.^{[4][8][11]} The piperidine ring can interact with various receptors and transporters, while the methoxyphenoxy group can be tailored for specific binding pockets.
- **Neuroscience Research:** It is employed in studies to probe neurotransmitter systems.^{[8][11]} By modifying the core structure, researchers can develop selective ligands for dopamine, serotonin, or norepinephrine transporters and receptors, helping to elucidate the mechanisms of neurological function and disease.
- **Scaffold for Library Synthesis:** Due to the reactivity of its secondary amine, the molecule is an excellent scaffold for creating diverse chemical libraries for high-throughput screening. These libraries are used to identify hit compounds for a wide range of biological targets.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of **4-(2-Methoxyphenoxy)piperidine**.

- **Storage:** The hydrochloride salt should be stored in a tightly sealed container at 0-8 °C to prevent degradation.^{[4][8]} The free base should be kept under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.^[7]
- **Safety:** As with most amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. The compound is classified as an irritant.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(2-Methoxyphenoxy)piperidine | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 28033-32-1 | 4-(2-Methoxyphenoxy)piperidine - Synblock [synblock.com]
- 8. chemimpex.com [chemimpex.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Hit2Lead | 4-(2-methoxyphenoxy)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine | SC-37269829 [hit2lead.com]
- 11. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-(2-Methoxyphenoxy)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1587417#physical-and-chemical-properties-of-4-\(2-methoxyphenoxy-piperidine](https://www.benchchem.com/product/b1587417#physical-and-chemical-properties-of-4-(2-methoxyphenoxy-piperidine)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com